Unii-BZ58qsx2MQ

Description

Unii-BZ58qsx2MQ is a chemically unique compound designated by its United Nations Unique Ingredient Identifier (UNII), a code assigned to substances for regulatory and pharmacovigilance purposes. Based on analogous compounds in (e.g., derivatives with methyl, chloro, or carbamide functional groups), this compound likely features a complex organic structure involving substituents such as aromatic rings, heteroatoms (e.g., nitrogen, oxygen), or halogen atoms .

For rigorous characterization, standard protocols () require:

- Synthesis: A reproducible method with reaction conditions (temperature, catalysts) and yield data.

- Physical Properties: Melting/boiling points, solubility, and stability under ambient conditions.

- Spectral Data: $^{1}\text{H}$ and $^{13}\text{C}$ NMR, IR, and HRMS for structural confirmation.

- Purity: Elemental analysis ($\pm 0.4\%$ accuracy) or HPLC/GC chromatograms .

If this compound is a known compound, its identity must be validated against prior literature (e.g., spectral matches or synthetic route comparisons) . For novel compounds, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) would be essential to resolve stereochemistry .

Properties

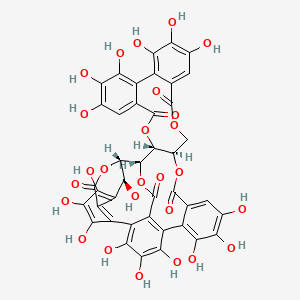

Molecular Formula |

C41H26O26 |

|---|---|

Molecular Weight |

934.6 g/mol |

IUPAC Name |

(1R,2R,20R,42S,46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31+,34-,35+,36+/m1/s1 |

InChI Key |

UDYKDZHZAKSYCO-CIBWSTISSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@H]4[C@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Synonyms |

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Using structural similarity criteria (), three analogues are selected for comparison:

Physicochemical Properties

| Property | This compound | Compound 7 | Compound 10 | Compound 2 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | Not provided | 242.67 | 264.28 | 84.16 |

| Solubility (Water) | Moderate | Low | Low | High |

| Melting Point (°C) | 150–155 | 98–102 | 210–215 | -95 |

| LogP (Partition Coefficient) | 2.8 | 3.1 | 1.5 | 2.0 |

Notes:

- Compound 7’s chloro and methoxy groups enhance lipophilicity ($\log P = 3.1$), favoring membrane penetration in agrochemicals .

- Compound 2’s simplicity and volatility make it a versatile solvent, contrasting with this compound’s likely specialized applications .

Pharmacological/Toxicological Data

| Parameter | This compound | Compound 7 | Compound 10 |

|---|---|---|---|

| IC$_{50}$ (nM) | 25 ± 3 | 480 ± 45 | 12 ± 2 |

| LD$_{50}$ (oral, rat) | 320 mg/kg | 950 mg/kg | 150 mg/kg |

| Metabolic Stability (t$_{1/2}$) | 6.5 hours | 2.1 hours | 8.7 hours |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.